molecular formula C16H10BrF2NO2 B12950378 5-Bromo-4-fluoro-2-(4-fluorophenyl)-N-methylbenzofuran-3-carboxamide

5-Bromo-4-fluoro-2-(4-fluorophenyl)-N-methylbenzofuran-3-carboxamide

Cat. No.: B12950378
M. Wt: 366.16 g/mol
InChI Key: CKWRAGHPSKCVKE-UHFFFAOYSA-N
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Description

5-Bromo-4-fluoro-2-(4-fluorophenyl)-N-methylbenzofuran-3-carboxamide is a complex organic compound that belongs to the benzofuran class This compound is characterized by the presence of bromine, fluorine, and a carboxamide group attached to a benzofuran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-4-fluoro-2-(4-fluorophenyl)-N-methylbenzofuran-3-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Fluorination: The addition of fluorine atoms to specific positions on the aromatic ring.

    N-Methylation: The methylation of the nitrogen atom in the carboxamide group.

These reactions are usually carried out under controlled conditions, such as specific temperatures, pressures, and the use of catalysts to ensure high yields and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and cost-effectiveness. The use of automated systems and advanced analytical techniques ensures consistent quality and compliance with regulatory standards.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-4-fluoro-2-(4-fluorophenyl)-N-methylbenzofuran-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states, often using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups using nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Nucleophiles like amines, alcohols, and thiols, often under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

5-Bromo-4-fluoro-2-(4-fluorophenyl)-N-methylbenzofuran-3-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored as a potential drug candidate for the treatment of various diseases due to its unique chemical structure and biological activity.

    Industry: Utilized in the development of new materials, such as polymers and advanced composites, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 5-Bromo-4-fluoro-2-(4-fluorophenyl)-N-methylbenzofuran-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-4-fluoro-2-nitrobenzaldehyde: Shares similar halogenation patterns but differs in functional groups.

    4-Fluorobenzylamine: Contains fluorine atoms and an amine group, making it structurally related.

    3,4-Difluorophenylmagnesium bromide: A Grignard reagent with similar halogenation but different reactivity.

Uniqueness

5-Bromo-4-fluoro-2-(4-fluorophenyl)-N-methylbenzofuran-3-carboxamide stands out due to its unique combination of bromine, fluorine, and carboxamide groups attached to a benzofuran ring. This unique structure imparts specific chemical properties and reactivity, making it valuable for various research and industrial applications.

Properties

Molecular Formula

C16H10BrF2NO2

Molecular Weight

366.16 g/mol

IUPAC Name

5-bromo-4-fluoro-2-(4-fluorophenyl)-N-methyl-1-benzofuran-3-carboxamide

InChI

InChI=1S/C16H10BrF2NO2/c1-20-16(21)13-12-11(7-6-10(17)14(12)19)22-15(13)8-2-4-9(18)5-3-8/h2-7H,1H3,(H,20,21)

InChI Key

CKWRAGHPSKCVKE-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C1=C(OC2=C1C(=C(C=C2)Br)F)C3=CC=C(C=C3)F

Origin of Product

United States

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